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Compound of Interest

Compound Name: Lmp7-IN-2

Cat. No.: B12385913 Get Quote

An In-depth Technical Guide to the Discovery and Development of a Representative LMP7

Inhibitor: ONX 0914

Introduction

This document provides a detailed technical overview of the discovery and development of a

significant inhibitor of the immunoproteasome subunit LMP7. While the initial topic of interest

was "Lmp7-IN-2," publicly available information on this specific compound is scarce, limited to

its chemical formula (C28H27N3O) and molecular weight (485.60) with a reference to a patent

application.[1][2][3] To fulfill the request for an in-depth technical guide, this report focuses on

the well-characterized and extensively documented LMP7 inhibitor, ONX 0914 (also known as

PR-957), as a representative example. ONX 0914 is a potent and selective inhibitor of the

chymotrypsin-like activity of the LMP7 (also known as β5i) subunit of the immunoproteasome.

[4][5][6][7] Its development has provided crucial insights into the therapeutic potential of

targeting the immunoproteasome in autoimmune diseases and some cancers.[6][8][9]

Discovery and Optimization
ONX 0914 is a tripeptide epoxyketone that was identified through a medicinal chemistry

campaign aimed at developing selective inhibitors of the immunoproteasome.[8] The discovery

process built upon the knowledge gained from the development of the broader spectrum

proteasome inhibitor, carfilzomib.[8] Researchers found that tripeptide epoxyketones offered a

balance of potency and selectivity.[8] The selectivity of ONX 0914 for LMP7 over its constitutive

counterpart, β5, is largely attributed to the interaction of the P1 tyrosine residue of the inhibitor

with the S1 binding pocket of LMP7.[8]
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Mechanism of Action
ONX 0914 acts as an irreversible, non-competitive inhibitor of the LMP7 subunit.[4] It covalently

binds to the N-terminal threonine residue within the active site of the catalytic subunit.[10]

While highly selective for LMP7, at higher concentrations, ONX 0914 can also inhibit the LMP2

subunit of the immunoproteasome.[9][11] This dual LMP7/LMP2 inhibition has been suggested

to be crucial for its broad anti-inflammatory effects.[11]

Data Presentation
Table 1: In Vitro Inhibitory Activity of ONX 0914

Target Subunit IC50 (nM) Cell Line/System Reference

LMP7 (β5i) ~10 Not Specified [5][7]

LMP7 (human) Not Specified Purified enzyme

LMP7 (mouse) Not Specified Purified enzyme

β5 (constitutive)
920 (mouse), 1040

(human)
Purified enzyme

LMP2 (β1i)
Inhibition observed at

higher concentrations
Not Specified [9]

MECL-1 (β2i)
Inhibition observed at

higher concentrations
Not Specified [7]

Table 2: Cellular Activity of ONX 0914
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Cell Line Assay IC50 / EC50 (µM) Reference

MM1.S (Multiple

Myeloma)

Antiproliferative (MTS

assay, 72h)
0.24 [4]

NCI-H727 (Lung

Cancer)
Cytotoxicity 0.3 [4]

THP-1, HL-60, U937

(Hematopoietic)

Decreased

Chymotrypsin-like

Activity

50 nM (concentration

used)
[12]

LN229, GBM8401,

U87MG

(Glioblastoma)

Inhibition of Survival Not specified [13]

Experimental Protocols
Proteasome Activity Assay
A common method to determine the inhibitory activity of compounds like ONX 0914 on

proteasome subunits involves fluorogenic peptide substrates.

Protocol:

Cell lysates are prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25% sucrose, 2

mM EDTA, 1 mM DTT, 1 mM ATP, 0.05% digitonin).[14]

Aliquots of the cell lysate are incubated with a reaction buffer containing a fluorogenic

substrate specific for the proteasome subunit of interest. For LMP7, a substrate like Ac-

ANW-AMC can be used.[12][14]

The reaction is incubated at 37°C for a defined period (e.g., 20 minutes).[12]

The reaction is stopped, for example, by adding a 2% SDS solution.[12]

The fluorescence of the cleaved substrate is measured using a fluorometer with appropriate

excitation and emission wavelengths (e.g., 380 nm excitation and 440 nm emission for

AMC).[12]
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The activity is calculated relative to a control (e.g., DMSO treated) and normalized to the

total protein concentration in the lysate.

In Vivo Animal Model: Colitis
ONX 0914 has been evaluated in various animal models of autoimmune diseases, including

colitis.

Protocol (DSS-induced Colitis Model):

Colitis is induced in mice (e.g., C57BL/6) by administering dextran sodium sulfate (DSS) in

their drinking water.[15] The concentration and duration of DSS administration can be varied

to induce acute or chronic colitis.[16]

ONX 0914 is administered to the treatment group, typically via intraperitoneal or intravenous

injection, at a specified dose and frequency (e.g., 10 mg/kg).[17] A vehicle control group

receives the solvent used to dissolve ONX 0914 (e.g., a solution containing DMSO).[17]

Disease activity is monitored by daily measurements of body weight, stool consistency, and

the presence of blood in the feces.

At the end of the study, mice are euthanized, and the colons are collected for macroscopic

and histological analysis to assess inflammation and tissue damage.[15]

Cytokine levels in the serum or colon tissue can be measured by ELISA to evaluate the anti-

inflammatory effects of the treatment.

Signaling Pathways and Experimental Workflows
Signaling Pathway: Impact of ONX 0914 on T-Cell
Activation
ONX 0914 has been shown to impair T-cell activation by reducing the sustainment of ERK

phosphorylation, while not affecting other pathways like NF-κB.[18]
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Caption: ONX 0914 impairs T-cell activation via the ERK pathway.

Experimental Workflow: Evaluation of ONX 0914 in a
Colitis Model
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The following diagram illustrates a typical workflow for assessing the efficacy of ONX 0914 in a

preclinical model of colitis.

Disease Induction

Treatment Groups

Monitoring

Endpoint Analysis

Induce Colitis in Mice
(e.g., with DSS)

Vehicle Control ONX 0914 Treatment

Daily Monitoring:
- Body Weight

- Stool Consistency
- Fecal Blood

Sacrifice and
Tissue Collection

Histological Analysis
of Colon

Cytokine Measurement
(ELISA)

Click to download full resolution via product page

Caption: Experimental workflow for ONX 0914 in a colitis model.

Conclusion
ONX 0914 has been a pivotal tool in understanding the role of the immunoproteasome in

health and disease. Its selective inhibition of LMP7, and to some extent LMP2, has

demonstrated significant therapeutic potential in preclinical models of various inflammatory and
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autoimmune disorders. The extensive research on ONX 0914 has paved the way for the

development of next-generation immunoproteasome inhibitors, some of which are now in

clinical trials. This technical guide, using ONX 0914 as a representative example, provides a

comprehensive overview of the key aspects of its discovery and development for researchers

and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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